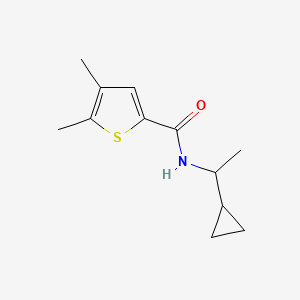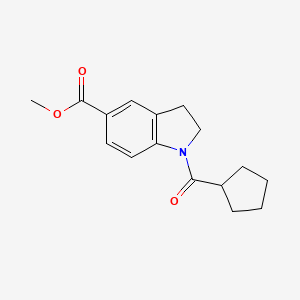
N-(furan-2-ylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide is a chemical compound that has garnered interest in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as FMePyC and is a derivative of pyrrolidine. FMePyC has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of FMePyC is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. FMePyC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. FMePyC has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling.
Biochemical and Physiological Effects
FMePyC has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. FMePyC has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. FMePyC has also been found to inhibit the replication of the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One advantage of using FMePyC in laboratory experiments is its relative ease of synthesis. FMePyC can be synthesized using standard laboratory equipment and techniques. Another advantage of using FMePyC is its low toxicity, making it a safe compound to use in laboratory experiments.
One limitation of using FMePyC in laboratory experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how FMePyC works at the molecular level. Another limitation of using FMePyC is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on FMePyC. One area of research is the development of FMePyC derivatives with improved solubility and potency. Another area of research is the identification of the molecular targets of FMePyC and the elucidation of its mechanism of action. Additionally, further research is needed to determine the efficacy of FMePyC in animal models of disease and to explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of FMePyC involves the reaction of furan-2-carboxaldehyde with 1-methylsulfonylpyrrolidine-2-carboxylic acid. The resulting compound is then purified using chromatography techniques to yield FMePyC. The synthesis of FMePyC is a relatively straightforward process and can be carried out using standard laboratory equipment.
Scientific Research Applications
FMePyC has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. These properties make FMePyC a promising candidate for further research in the field of medicine. FMePyC has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-18(15,16)13-6-2-5-10(13)11(14)12-8-9-4-3-7-17-9/h3-4,7,10H,2,5-6,8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOHVKMRDUUIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)










![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)
![N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B7509247.png)

